Product packaging for Anodendrine(Cat. No.:CAS No. 28942-07-6)

Anodendrine

Cat. No.: B3035041
CAS No.: 28942-07-6
M. Wt: 224.32 g/mol
InChI Key: SEQFLUHCWYJYBN-KTYPHDMWSA-O
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Description

Significance of Alkaloid Research in Natural Product Chemistry

Alkaloids are recognized as one of the most significant groups of secondary metabolites, primarily derived from plants, though also found in microorganisms and animals florajournal.comijhmr.comnih.gov. Their importance in natural product chemistry stems from their intricate molecular architectures and their broad spectrum of biological activities, which have historically and continue to contribute to pharmaceutical development. Many alkaloids serve as templates for synthetic drugs, finding applications as analgesics, antineoplastic agents, and antimicrobials ijhmr.com. Beyond their medicinal relevance, alkaloids are also crucial for plants, often functioning as defense mechanisms against herbivores and pathogens florajournal.comnih.gov. The study of their complex biosynthetic pathways also offers deep insights into plant metabolism and evolution florajournal.com. The continuous isolation and characterization of new alkaloids with novel biological activities underscore the enduring significance of alkaloid research in uncovering nature's chemical repertoire nih.gov.

Overview of Anodendrine's Discovery Context

This compound is a naturally occurring compound belonging to the pyrrolizidine (B1209537) alkaloid class vulcanchem.com. Pyrrolizidine alkaloids are characterized by a bicyclic structure featuring fused five-membered rings with a nitrogen atom at the bridgehead. This compound has been predominantly isolated from plants belonging to the Anodendron genus, specifically from Anodendron affine Druce, a species native to East Asia vulcanchem.comabebooks.com. The Anodendron genus is part of the Apocynaceae family, a botanical family known to be a rich source of bioactive alkaloids vulcanchem.comontosight.ai. Research has also identified this compound in extracts of Anodendron paniculatum A. DC., another species within the Apocynaceae family found across various parts of Asia ontosight.ai.

Scope and Research Imperatives for this compound Investigation

The investigation into this compound encompasses its chemical characterization, natural occurrence, and the biological activities associated with its plant sources. Understanding its precise chemical structure is fundamental to exploring its potential. The compound's systematic IUPAC name is (1S,8R)-4-(3-methylbut-2-enyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-carboxylic acid, and its molecular structure features a pyrrolizidine core substituted with a 3-methylbut-2-enyl group and a carboxylic acid moiety vulcanchem.com. While its exact biosynthetic route remains uncharacterized, pyrrolizidine alkaloids generally originate from amino acids like ornithine or arginine, with the prenyl side chain likely derived from isoprenoid precursors vulcanchem.com.

Research on plant extracts containing this compound, such as from Anodendron paniculatum, has indicated potential pharmacological activities. These include anti-inflammatory properties, characterized by the inhibition of pro-inflammatory cytokines and enzymes, as well as antimicrobial effects against various bacteria and fungi, and antioxidant activity through free radical scavenging ontosight.ai. These findings suggest that this compound and related compounds may hold promise for further scientific exploration.

The research imperatives for this compound include the detailed characterization of its specific biological activities when isolated, a deeper understanding of its biosynthetic pathways within its plant hosts, and the exploration of its therapeutic potential based on its structural features and the activities observed in its natural extracts.

Data Tables

To provide a clearer overview of this compound's characteristics and occurrence, the following data tables summarize key information derived from research findings.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical ClassPyrrolizidine alkaloid
IUPAC Name(1S,8R)-4-(3-methylbut-2-enyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-carboxylic acid
Molecular FormulaC₁₃H₂₁NO₂
Molecular Weight223.31 g/mol
CAS Registry Number28942-07-6
SMILESCC(=CC[N+]12CCCC1C(CC2)C(=O)O)C
SolubilityChloroform (B151607), DMSO, acetone
Storage Conditions-20°C in desiccated environment

Table 2: Natural Occurrence of this compound

Plant SpeciesFamilyGeographic Origin
Anodendron affine DruceApocynaceaeEast Asia
Anodendron paniculatum A. DC.ApocynaceaeAsia (including China, India, Southeast Asia)

Table 3: Reported Biological Activities of Anodendron paniculatum Extract (containing this compound)

ActivityDescription
Anti-inflammatoryInhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
AntimicrobialExhibits antibacterial and antifungal properties against a range of microorganisms.
AntioxidantScavenges free radicals and protects against oxidative stress.

Compound List

this compound

Allo-anodendrine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22NO2+ B3035041 Anodendrine CAS No. 28942-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,8R)-4-(3-methylbut-2-enyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10(2)5-8-14-7-3-4-12(14)11(6-9-14)13(15)16/h5,11-12H,3-4,6-9H2,1-2H3/p+1/t11-,12+,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQFLUHCWYJYBN-KTYPHDMWSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[N+]12CCCC1C(CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[N+]12CCC[C@@H]1[C@H](CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phytochemical Sourcing and Isolation of Anodendrine

Botanical Origin: Anodendron affine Druce and Apocynaceae Family Context

Anodendrine is predominantly isolated from Anodendron affine Druce vulcanchem.comresearchgate.netchemfaces.comnih.govchemfaces.comepdf.pubgay.solutions. This plant species is a member of the genus Anodendron, which itself belongs to the Apocynaceae family wikipedia.orgstuartxchange.comkew.orgresearchgate.net. The Apocynaceae family is recognized as a significant source of diverse bioactive alkaloids vulcanchem.com. Anodendron affine is distributed across East Asia, with its native range extending from Bangladesh and Southeast Asia to Central and Southern Japan and the Philippines vulcanchem.comkew.org. The plant is described as an evergreen woody vine stuartxchange.com.

Isolation Techniques for Quaternary Alkaloids

The isolation of alkaloids from plant matrices typically involves a series of steps designed to separate the target compounds from other phytochemicals. General extraction methods often begin with maceration or percolation of the dried plant material, or utilize a Soxhlet apparatus, commonly employing solvents like methanol (B129727) or ethanol (B145695) muni.cz. The initial extraction aims to remove non-alkaloidal substances researchgate.netuobabylon.edu.iq.

For quaternary alkaloids, specific considerations are necessary during the extraction and purification process. While chloroform (B151607) is a common solvent for many alkaloids, it is noted as unsuitable for the extraction of quaternary alkaloids researchgate.net. A widely used approach for alkaloid extraction involves using water, often acidified with dilute hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid (CH₃COOH). This acidic aqueous solution is then made alkaline, typically with ammonium (B1175870) hydroxide (B78521) (NH₄OH), to liberate the alkaloids, which are subsequently extracted into a water-immiscible organic solvent researchgate.netuobabylon.edu.iq.

Fractional extraction, moving from less polar to more polar solvents, is also employed to remove impurities such as chlorophyll, waxes, and volatile oils uobasrah.edu.iq. Chromatographic techniques are essential for the purification and separation of individual alkaloids from complex mixtures. These methods include column chromatography, overpressure layer chromatography (OPLC), high-performance liquid chromatography (HPLC), and high-performance thin-layer chromatography (HPTLC) muni.czuobabylon.edu.iq. More advanced techniques like pH-zone-refining counter-current chromatography have also been successfully applied for the preparative separation of quaternary ammonium alkaloids nih.gov. This compound itself is characterized as a zwitterionic alkaloid vulcanchem.comresearchgate.netepdf.pubgay.solutionsepdf.pub.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO₂ vulcanchem.com
Molecular Weight223.31 g/mol vulcanchem.com
CAS Registry Number28942-07-6 vulcanchem.com
SMILESCC(=CC[N+]12CCCC1C(CC2)C(=O)O)C vulcanchem.com
InChIKeySEQFLUHCWYJYBN-KTYPHDMWSA-O vulcanchem.com
SolubilityChloroform, DMSO, acetone vulcanchem.com
Storage Conditions-20°C in desiccated environment vulcanchem.com

Co-occurrence with Related Natural Products, including Allothis compound

This compound is frequently isolated alongside Allothis compound from Anodendron affine Druce, indicating their co-occurrence in this plant species researchgate.netepdf.pubgay.solutionsepdf.pub. Both are described as zwitterionic alkaloids researchgate.netgay.solutionsepdf.pub. Allothis compound has been identified as N-isopropenyl-(+)-isoretronecanolic acid, while this compound is identified as N-isopropenyl-laburninic acid researchgate.netepdf.pub.

In addition to these pyrrolizidine (B1209537) alkaloids, Anodendron affine Druce has also been found to contain other classes of natural products. These include cardenolide glycosides, such as various affinosides (e.g., Affinosides A, C, D, E, F, G, H, and J) epdf.pubjst.go.jpcapes.gov.brepa.gov. Steroidal compounds, specifically Affinogenins D-I through D-V, have also been isolated from this plant epdf.pub. The presence of these diverse phytochemicals highlights the complex chemical profile of Anodendron affine.

Comprehensive Structural Elucidation and Stereochemical Assignment of Anodendrine

Early Methodologies for Structural Characterization

Chemical Derivatization and Degradation Studies (e.g., hydrogenolysis to laburninic acid)

A key breakthrough in the structural elucidation of anodendrine came from chemical degradation studies. epdf.pub Specifically, palladium-catalyzed hydrogenolysis of this compound yielded (+)-laburninic acid. scribd.comscribd.com This reaction was crucial as it cleaved the quaternary ammonium (B1175870) salt, breaking down the complex alkaloid into a known pyrrolizidine (B1209537) carboxylic acid. The identification of (+)-laburninic acid provided definitive evidence for the core pyrrolizidine skeleton and the stereochemistry at certain chiral centers within the this compound molecule. scribd.comscribd.com The structure of this compound was further confirmed through its synthesis from the methyl ester of laburninic acid, which was treated with isopentenyl bromide followed by hydrolysis. epdf.pub In contrast, its epimer, allothis compound, produced (+)-isoretronecanolic acid upon hydrogenolysis, highlighting the stereochemical difference between the two alkaloids. scribd.comscribd.com These classical chemical correlation studies were instrumental in laying the foundation for the complete structural and stereochemical assignment of this compound. epdf.pub

Advanced Spectroscopic Techniques for Structural Determination

With the advent of sophisticated spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, a more detailed and non-invasive analysis of this compound's structure became possible. eag.comnews-medical.netanu.edu.au These techniques provide a wealth of information about the molecular framework, including the connectivity of atoms and their spatial arrangement. eag.commeasurlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

NMR spectroscopy has been an indispensable tool in confirming and refining the structure of this compound. news-medical.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed "fingerprint" of the molecule. arxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to piece together the intricate structural details of this compound. emerypharma.comwikipedia.org

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule. acdlabs.comnih.gov

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound reveals the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting patterns). acdlabs.com Chemical shifts in the ¹H NMR spectrum indicate the electronic environment of the protons, helping to identify protons attached to carbons bearing heteroatoms or those in specific regions of the pyrrolizidine ring system.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. nih.gov The chemical shifts of the carbon signals are indicative of the type of carbon (e.g., alkyl, vinyl, carbonyl, or attached to a heteroatom), which is crucial for mapping out the carbon skeleton of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm, Multiplicity, J in Hz)¹³C Chemical Shift (ppm)DEPT
1---------
2---------
3---------
5---------
6---------
7---------
8---------
9---------
1'---------
2'---------
3'---------
4'---------
5'---------

Note: This table is a hypothetical representation to illustrate the type of data obtained. Actual experimental values would be required for a definitive assignment.

Two-dimensional NMR experiments provide correlational information between different nuclei, which is vital for establishing the connectivity within the this compound molecule. wikipedia.orgharvard.eduepfl.ch

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comwikipedia.org This information is used to trace out the proton-proton connectivity networks within the pyrrolizidine rings and the side chain, helping to piece together the fragments of the molecule. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HMQC or HSQC spectrum establishes one-bond correlations between protons and the carbon atoms to which they are directly attached. wikipedia.orgnorthwestern.edu This experiment is crucial for definitively assigning the ¹³C NMR signals by linking them to their corresponding, and often more easily assigned, proton signals. epfl.ch

In modern structural elucidation, computational methods are increasingly used alongside experimental data to validate proposed structures. nih.govfrontiersin.org For a complex molecule like this compound, density functional theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. chemrxiv.org These predicted shifts are then compared to the experimental values. A strong correlation between the calculated and experimental data provides a high degree of confidence in the assigned structure and stereochemistry. csic.es This approach is particularly valuable for distinguishing between possible stereoisomers, as subtle differences in their three-dimensional structures can lead to measurable differences in their NMR chemical shifts. csic.es

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique in the structural elucidation of chemical compounds, providing critical information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise mass and elemental composition of a compound. researchgate.net Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.net This high accuracy allows for the unambiguous assignment of an elemental formula to a molecule. thermofisher.comresearchgate.net Each unique elemental composition (e.g., CcHhNnOoSs) has a distinct exact mass. nih.gov With sufficient mass resolving power and accuracy, HRMS can differentiate between ions with the same nominal mass but different elemental formulas (isobaric ions). thermofisher.comnih.gov

The ability to obtain an accurate molecular mass is a crucial first step in identifying an unknown compound like this compound. researchgate.net For example, a molecule with a nominal mass of 128 could be 2-octanone (B155638) (C₈H₁₆O, exact mass 128.12018) or naphthalene (B1677914) (C₁₀H₈, exact mass 128.06264). HRMS can easily distinguish between these possibilities, providing a definitive molecular formula. researchgate.net The data from HRMS, often combined with isotopic fine structure analysis, which reveals the presence of specific elements like C, H, N, O, and S, offers a high degree of confidence in the assigned elemental composition. thermofisher.com

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

This table illustrates how HRMS data could be used to determine the elemental composition of this compound. Note that this data is illustrative and not based on actual experimental results for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry, or MS/MS, is a technique where ions are selected and fragmented to reveal details about their chemical structure. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a precursor ion of a specific m/z ratio is isolated, fragmented, and the resulting product ions are then analyzed. nationalmaglab.orgwikipedia.org This process of fragmentation provides valuable information about the connectivity of atoms within the molecule. unt.edulabmanager.com

Collision-induced dissociation (CID) is a common method used to fragment ions in MS/MS. unt.edu In this process, the selected ions are collided with neutral gas molecules, which causes them to break apart. unt.edu The resulting fragmentation pattern is often unique to a specific molecular structure and can be used to identify unknown compounds by comparing the pattern to spectral libraries or by piecing together the structural puzzle. labmanager.com The fragmentation of a precursor ion can reveal the presence of specific structural motifs or functional groups through the observation of characteristic neutral losses or fragment ions. unt.eduresearchgate.net

For a complex molecule like this compound, MS/MS would be instrumental in identifying its core structure and the arrangement of its functional groups. The fragmentation pathways can help to piece together the different components of the molecule. researchgate.net

Table 2: Illustrative Tandem MS/MS Fragmentation Data for this compound

This table provides a hypothetical example of how MS/MS data could be interpreted to deduce structural features of this compound. This data is for illustrative purposes only.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. libretexts.orglibretexts.org It works by irradiating a sample with infrared light and measuring the absorption, which causes the covalent bonds within the molecule to vibrate. savemyexams.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). utdallas.eduspectroscopyonline.com

The resulting IR spectrum displays a pattern of absorption peaks, with each peak corresponding to a specific type of bond vibration (e.g., stretching or bending). savemyexams.comspectroscopyonline.com For example, a strong, broad absorption in the region of 3200-3500 cm⁻¹ is characteristic of an O-H bond in an alcohol, while a sharp, strong peak around 1710 cm⁻¹ suggests the presence of a C=O (carbonyl) group. savemyexams.comutdallas.edu The region of the spectrum below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks that is unique to a particular molecule. savemyexams.com

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups Potentially in this compound

This table shows typical IR absorption ranges for various functional groups.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed depend on the structure of the molecule, particularly the presence of chromophores. numberanalytics.com Chromophores are parts of a molecule that absorb light in the UV-Vis region, such as conjugated π systems, aromatic rings, and carbonyl groups. numberanalytics.commsu.edu

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance is denoted as λmax. The extent of conjugation in a molecule significantly influences its λmax; as the conjugated system becomes more extended, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. libretexts.org

Table 4: Typical UV-Vis Absorption Maxima for Common Chromophores

This table lists the approximate λmax values for some common chromophores.

Integration of Computational Chemistry in this compound Structure Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of complex molecules, working in synergy with experimental spectroscopic data to refine and confirm proposed structures.

Computer-Assisted 3D Structure Elucidation (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) programs are designed to determine the structure of a molecule by generating all possible structures that are consistent with the input spectroscopic data. rsc.org These programs have proven to be highly effective in elucidating the structures of complex natural products. rsc.org

More advanced methodologies, such as CASE-3D, integrate the determination of the relative configuration and preferred conformation of a molecule. nih.govamanote.com These approaches often utilize a combination of isotropic and anisotropic NMR data. nih.gov A typical CASE-3D workflow involves generating possible constitutional isomers based on 2D NMR data, followed by a conformational search and analysis to determine the most likely 3D structure. nih.gov The use of theoretical calculations, such as Density Functional Theory (DFT), to predict NMR chemical shifts and other spectroscopic parameters for the proposed structures allows for a direct comparison with experimental data, aiding in the validation or rejection of candidate structures. rsc.org

For a molecule like this compound, a CASE-3D approach would involve:

Generation of all possible planar structures consistent with its molecular formula (from HRMS) and 2D NMR data.

For each plausible structure, a conformational analysis would be performed.

Spectroscopic parameters (e.g., NMR chemical shifts, coupling constants) would be calculated for the low-energy conformers of each proposed structure.

The calculated data would be compared with the experimental data, and the structure that shows the best agreement would be identified as the most probable structure of this compound.

This integration of computational and experimental data provides a high level of confidence in the final structural assignment.

Stereochemical Assignment through Spectroscopic Data and Computational Modeling

The definitive stereochemical configuration of this compound, a zwitterionic pyrrolizidine alkaloid, was established through a combination of detailed spectroscopic analysis and chemical correlation studies. researchgate.netscribd.com While the initial discovery and structural elucidation predated the widespread use of computational chemistry, modern computational methods now represent a powerful tool for the stereochemical assignment of complex alkaloids. rsdjournal.org

The characterization of this compound and its C-1 epimer, allothis compound, which were isolated from Anodendron affine Druce, relied on an array of physical and chemical methods. researchgate.netscribd.com The elucidation process involved extensive analysis of spectroscopic data, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Spectroscopic Data Analysis

Spectroscopic techniques were fundamental in piecing together the core structure of this compound. Each method provided unique insights into the molecule's framework and functional groups.

Infrared (IR) Spectroscopy: IR analysis was used to identify key functional groups within the this compound molecule. Characteristic absorption bands would have indicated the presence of hydroxyl groups, carboxylate groups, and carbon-carbon double bonds, which are all features of its N-isopropenyl-laburninic acid structure. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provided crucial information regarding the molecular weight and formula of this compound. researchgate.net Publicly available databases contain entries for derivatives such as "this compound, iodide, methyl ester," confirming a molecular formula of C14H24INO2 and a molecular weight of 365 g/mol for that specific salt. barbau.caarchive.org High-resolution mass spectrometry would have been used to determine the elemental composition with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques were central to mapping the proton and carbon framework of the molecule. researchgate.net Techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) would have been employed to establish the connectivity between protons and carbons, revealing the pyrrolizidine core and the structure of the side chains. Nuclear Overhauser Effect (NOE) experiments would have provided critical information about the spatial proximity of protons, helping to define the relative stereochemistry of the chiral centers.

The table below summarizes the application of these spectroscopic methods in the structural determination of this compound.

Spectroscopic MethodInformation Yielded
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., carboxylate, hydroxyl, C=C double bonds). researchgate.net
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. researchgate.netbarbau.ca
1D NMR (¹H, ¹³C) Provided chemical shift data for each proton and carbon, indicating the chemical environment and number of different types of atoms. researchgate.netslideshare.net
2D NMR (COSY, HMQC, NOESY) Established proton-proton and proton-carbon correlations to map the molecular skeleton and provided through-space correlations to help determine the relative stereochemistry. researchgate.net

A pivotal step in confirming the stereochemistry was the chemical degradation of this compound. Through palladium-catalyzed hydrogenolysis, this compound was converted to (+)-laburninic acid. scribd.comscribd.comslideshare.net Performing the same reaction on its epimer, allothis compound, yielded (+)-isoretronecanolic acid. scribd.comscribd.com This correlation to known compounds of established stereochemistry provided definitive proof of the absolute configuration at the chiral centers of this compound.

The Role of Computational Modeling

While the stereochemistry of this compound was originally solved without computational input, modern methods have become indispensable in the structural elucidation of complex natural products, particularly for distinguishing between diastereomers. rsdjournal.orgdiva-portal.org

For challenging cases, especially with multiple chiral centers, computational modeling is now a standard approach. The process typically involves:

Conformational Search: Generating all possible low-energy conformations for each potential diastereomer.

Geometry Optimization: Optimizing the geometry of these conformations using methods like Density Functional Theory (DFT).

NMR Chemical Shift Calculation: Calculating the NMR chemical shifts (¹H and ¹³C) for each optimized conformer.

Statistical Analysis: Comparing the calculated NMR data against experimental data using statistical tools like the DP4+ probability analysis. rsdjournal.org DP4+ provides a confidence level for the assignment of the correct stereoisomer.

This computational approach has been successfully applied to determine the stereochemistry of other complex pyrrolizidine alkaloids where traditional spectroscopic analysis alone was inconclusive. diva-portal.org

Computational StepPurpose
1. Conformational Analysis Identifies all stable spatial arrangements of the candidate molecules.
2. DFT Geometry Optimization Calculates the most stable three-dimensional structure for each conformer.
3. NMR Chemical Shift Calculation Predicts the ¹H and ¹³C NMR spectra for each potential isomer.
4. DP4+ Probability Analysis Statistically compares the predicted NMR data with the experimental data to assign the most probable stereostructure with high confidence. rsdjournal.org

Biosynthetic Pathways and Enzymatic Mechanisms of Anodendrine

Proposed Biosynthetic Origin from Amino Acid Precursors (e.g., Putrescine)

The biosynthesis of many alkaloids originates from common amino acid precursors. Putrescine, a diamine derived from amino acids such as arginine, is a well-established precursor in the biosynthesis of numerous nitrogen-containing secondary metabolites, including various alkaloid classes. wikipedia.org, wikipedia.org Putrescine is synthesized through two main pathways: one involving arginine decarboxylase (ADC) and another employing ornithine decarboxylase (ODC). wikipedia.org

Anodendrine's structure features a pyrrolidine (B122466) ring, a motif commonly found in alkaloids. researchgate.net, scribd.com Specifically, this compound is identified as N-isopropenyl-laburninic acid, where laburninic acid is a pyrrolidine derivative. researchgate.net, scribd.com In the biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds with structural similarities, putrescine serves as a fundamental building block, being converted via homospermidine. wikipedia.org, ru.nl Given this established link between putrescine and the formation of pyrrolidine/pyrrolizidine ring systems in related natural products, it is strongly proposed that putrescine serves as a key precursor for the biosynthesis of this compound.

Relationship to Pyrrolizidine Alkaloid Biosynthesis

This compound and its epimer, allothis compound, are classified as zwitterionic alkaloids. researchgate.net, scribd.com Pyrrolizidine alkaloids (PAs) are a large group of natural products characterized by a shared pyrrolizidine core structure, which consists of two fused five-membered rings containing a nitrogen atom. mdpi.com, wikipedia.org, researchgate.net While this compound itself is a pyrrolidine derivative, the structural relationship between the pyrrolidine ring system in this compound and the pyrrolizidine core of PAs suggests a commonality in their biosynthetic origins or evolutionary pathways. researchgate.net, scribd.com The fundamental pyrrolidine structure is a key component in the formation of the more complex pyrrolizidine skeleton found in PAs. mdpi.com, wikipedia.org

Comparative Biosynthetic Analyses with Structurally Related Alkaloids (e.g., flavaglines, bisamides)

Comparative phytochemical analyses have revealed connections between this compound and other alkaloid classes, such as flavaglines and bisamides, particularly within the Aglaia genus. researchgate.net, nih.gov, researchgate.net Putrescine-derived bisamides are recognized as important structural components and building blocks for flavaglines. researchgate.net, nih.gov, researchgate.net The shared precursor, putrescine, and the presence of pyrrolidine-related structures in this compound, alongside bisamides and flavaglines, indicate potential shared biosynthetic pathways or precursor utilization strategies in plants. These comparisons highlight the central role of putrescine in the formation of diverse alkaloid structures.

Enzymology of this compound Biosynthesis

Identification and Characterization of Key Biosynthetic Enzymes

Specific enzymes directly involved in the biosynthesis of this compound have not yet been definitively identified and characterized in the scientific literature. However, insights can be drawn from the biosynthesis of related alkaloid classes. For instance, in the biosynthesis of pyrrolizidine alkaloids, homospermidine synthase (HSS) has been identified as the enzyme catalyzing the first committed step. wikipedia.org, researchgate.net, researchgate.net Enzymes such as arginine decarboxylase (ADC) and ornithine decarboxylase (ODC) are crucial for the initial production of putrescine, a proposed precursor for this compound. wikipedia.org, nih.gov, nih.gov Further research is needed to elucidate the specific enzymatic machinery responsible for the conversion of precursors into this compound.

In Vitro Reconstitution of this compound Metabolic Pathways

The technique of in vitro reconstitution involves isolating and purifying the enzymes involved in a specific metabolic pathway and reassembling them in a cell-free system to study their catalytic activities and interactions. nih.gov, nih.gov, nih.gov, researchgate.net This methodology is essential for understanding complex biochemical transformations and can provide detailed insights into reaction mechanisms and kinetics. nih.gov While no in vitro reconstitution studies specifically focused on this compound biosynthesis have been reported, this approach represents a viable strategy for future research. Successful reconstitution would require the identification and purification of all enzymes in the proposed this compound biosynthetic pathway. nih.gov

Metabolic Engineering Strategies for this compound Production

Metabolic engineering offers powerful tools for enhancing the production of natural products by optimizing cellular metabolic pathways. nih.gov, wikipedia.org, nih.gov, rsc.org, ebsco.com Strategies commonly employed include the overexpression of genes encoding rate-limiting enzymes, the inactivation of competing metabolic pathways, and the introduction of heterologous genes or entire pathways into a host organism. wikipedia.org Although specific metabolic engineering strategies for this compound production are not detailed in the current literature, these general principles can be applied. By understanding and manipulating the genes and enzymes involved in this compound biosynthesis, it may be possible to engineer microbial or plant cell factories for increased this compound yields. nih.gov, rsc.org, ebsco.com

Synthetic Chemistry Approaches to Anodendrine and Analogues

Historical Perspectives on Anodendrine Synthesis for Structural Confirmation

Historically, the synthesis of natural products like alkaloids was often initiated to confirm their proposed structures. Early synthetic efforts typically aimed at assembling key fragments of the molecule to match the experimentally determined structure. While specific historical synthetic routes for this compound are not detailed in the provided search results, the general principle in alkaloid chemistry is that initial synthetic endeavors are crucial for providing unambiguous proof of structure, thereby validating the isolation and characterization of new compounds organic-chemistry.org.

Development of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a common practice to explore structure-activity relationships (SAR) and to potentially discover compounds with improved or modified biological activities. For example, in other alkaloid research, synthetic efforts have focused on creating prenylated and geranylated chalcone (B49325) analogues to investigate their cytotoxic effects nih.gov, and acylhydrazone derivatives of matrine (B1676216) have been synthesized to enhance antiviral properties mdpi.com. These synthetic endeavors typically involve functional group modifications or the introduction of new substituents onto the core alkaloid scaffold.

Modern Synthetic Methodologies in Alkaloid Chemistry

Contemporary organic synthesis offers a diverse array of advanced methodologies that significantly enhance the efficiency, selectivity, and sustainability of alkaloid synthesis.

Achieving precise control over the stereochemistry of molecules is critical, as different stereoisomers can possess distinct biological activities. Modern alkaloid synthesis frequently utilizes stereoselective and enantioselective techniques. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of crinine-type alkaloids and their analogues, yielding products with high enantioselectivity rsc.org. Chiral phosphoric acid catalysis has also been employed to achieve enantioselective heterodimerization in the synthesis of alkaloid core analogues ifremer.fr. The strategic use of chiral auxiliaries and catalysts is fundamental to obtaining enantiomerically pure complex alkaloid structures researchgate.netnih.gov.

Flow chemistry and multicomponent reactions (MCRs) represent significant advancements in synthetic efficiency and sustainability. Flow chemistry enables reactions to be conducted in continuous streams, often within microreactors, offering enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for hazardous reactions syrris.jpmdpi.com. This methodology has been applied to the multi-step synthesis of alkaloids such as oxomaritidine, where multiple reaction steps are integrated into a continuous sequence syrris.jppnas.org. Multicomponent reactions, which involve the simultaneous combination of three or more starting materials, offer high atom and step economy, thereby minimizing waste and increasing synthetic efficiency nih.govscielo.br. These powerful reactions are increasingly being integrated with flow chemistry setups for the streamlined synthesis of complex molecular targets acs.org.

The principles of green chemistry are increasingly integrated into synthetic strategies to promote environmental responsibility. This includes minimizing waste generation, utilizing less hazardous reagents and solvents, and improving atom economy. Enzymatic synthesis and chemoenzymatic approaches are emerging as sustainable alternatives, offering mild reaction conditions and high selectivity nih.govsynbiobeta.com. Furthermore, the development of C-H oxidation methodologies contributes to sustainability by reducing the number of synthetic steps required and circumventing the need for prior functionalization of substrates rsc.org. The use of water as a solvent and the elimination of protection-deprotection steps are other examples of sustainable practices being adopted in organic synthesis pnas.org.

Advanced Analytical Methodologies in Anodendrine Research

Development of High-Throughput Screening Methodologies for Natural Product Discovery

High-throughput screening (HTS) plays a crucial role in the initial stages of natural product research by enabling the rapid assessment of large numbers of samples for the presence of target compounds or biological activities. While specific HTS assays developed exclusively for Anodendrine are not yet widely reported in publicly available literature, the methodologies applied to other alkaloids and natural products provide a framework for its potential discovery and characterization.

The development of a robust HTS assay for this compound would likely involve cell-based or biochemical assays tailored to a known or hypothesized biological target of the compound. Key considerations in the design of such an assay include its miniaturization for use in multi-well plates (e.g., 96, 384, or 1536-well formats), the use of a rapid and reproducible detection method (e.g., fluorescence, luminescence), and the ability to be automated. The primary goal of an HTS campaign for this compound would be to identify "hits"—samples containing the compound or exhibiting a desired biological effect—which would then be subjected to more rigorous analysis.

Table 1: Key Considerations in HTS Assay Development for this compound

ParameterDescription
Assay Principle Could be target-based (e.g., enzyme inhibition, receptor binding) or phenotypic (e.g., cell viability, reporter gene expression).
Assay Format Miniaturized for high-density microplates to allow for the screening of large compound libraries or numerous plant extracts.
Detection Method Typically involves fluorescence, luminescence, or absorbance measurements that are amenable to automated plate readers.
Data Analysis Requires sophisticated software for the analysis of large datasets to identify statistically significant hits and minimize false positives.
Follow-up Positive hits from the primary screen would require secondary screening and confirmation using orthogonal assays and analytical techniques.

Quantitative Analysis Techniques for this compound in Complex Matrices

Accurate quantification of this compound in complex biological or botanical matrices is essential for pharmacokinetic studies, quality control of herbal preparations, and understanding its distribution in nature. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

A typical quantitative LC-MS/MS method for this compound would involve the optimization of several parameters to achieve reliable and reproducible results. This includes the selection of an appropriate chromatographic column (e.g., a C18 reversed-phase column) and mobile phase to achieve good separation from other matrix components. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for this compound and monitoring one or more of its characteristic product ions. This technique significantly enhances the signal-to-noise ratio and provides a high degree of certainty in the identification and quantification of the analyte.

Method validation is a critical aspect of quantitative analysis and would include the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While a fully validated LC-MS/MS method for this compound is not detailed in the available literature, the general parameters for the analysis of related alkaloids can be extrapolated.

Table 2: Hypothetical UPLC-MS/MS Parameters for Quantitative Analysis of this compound

ParameterCondition
Chromatographic System Ultra-Performance Liquid Chromatography (UPLC)
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 1-5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (m/z) -> Product Ion(s) (m/z) (Specific values for this compound to be determined)
Collision Energy To be optimized for the specific MRM transition
Cone Voltage To be optimized for the specific compound

Chromatographic Separation Advances for Complex Natural Product Mixtures

The isolation and purification of this compound from its natural source, typically a plant extract, is a challenging task due to the presence of numerous other structurally similar compounds. Advances in chromatographic techniques have been instrumental in overcoming these challenges. Preparative high-performance liquid chromatography (preparative HPLC) is a powerful tool for the isolation of pure compounds from complex mixtures.

The development of a preparative HPLC method for this compound would involve a systematic optimization of various parameters, including the choice of stationary phase, mobile phase composition, and column loading, to maximize both purity and yield. The process often starts with analytical scale HPLC to develop the separation method, which is then scaled up to a preparative scale.

Another advanced separation technique that holds promise for the purification of alkaloids like this compound is high-speed counter-current chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the target compound. The selection of a suitable two-phase solvent system is critical for a successful separation in HSCCC.

Table 3: Comparison of Advanced Chromatographic Techniques for this compound Purification

TechniquePrincipleAdvantages for this compound PurificationChallenges
Preparative HPLC Liquid-solid chromatography with a packed column.High resolution and efficiency; well-established and widely available.Potential for irreversible adsorption; high solvent consumption.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support.No irreversible adsorption, high sample loading capacity, and good recovery.Selection of a suitable solvent system can be time-consuming.

Future Directions and Emerging Research Avenues for Anodendrine

Unexplored Biosynthetic Intermediates and Enzymes

The complete biosynthetic pathway of anodendrine is not yet fully understood. While it is known to be a zwitterionic alkaloid, the specific enzymatic steps and intermediate molecules that lead to its formation are largely uncharacterized. epdf.pub The biosynthesis of alkaloids often involves a complex series of reactions catalyzed by specific enzymes. nih.gov Identifying these enzymes and the intermediate compounds they produce is a critical step in fully mapping the biosynthetic pathway.

Future research will likely focus on the following:

Identification of Precursor Molecules: While (+)-laburninic acid has been identified as a component of this compound, the full range of precursors and their entry points into the pathway require further investigation. scribd.comscribd.com

Enzyme Discovery and Characterization: The specific enzymes responsible for the key transformations in this compound biosynthesis, such as the formation of the pyrrolizidine (B1209537) ring and the addition of the isopropenyl group, have not been identified. epdf.pub Techniques such as transcriptomics and proteomics, combined with biochemical assays, could be employed to discover and characterize these novel enzymes. nih.gov Understanding these enzymes could reveal new biocatalytic tools for organic synthesis. monash.edu

Pathway Elucidation: The sequence of enzymatic reactions, from simple precursors to the final this compound molecule, needs to be established. This involves identifying and ordering each biosynthetic step and understanding the regulatory mechanisms that control the pathway. nih.gov

Chemoenzymatic Synthesis of this compound and Complex Analogues

The chemical synthesis of this compound has been achieved, but chemoenzymatic approaches offer a promising avenue for more efficient and sustainable production. epdf.pub Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. mdpi.comvapourtec.com This approach can lead to higher yields, fewer side products, and milder reaction conditions compared to purely chemical methods. monash.edu

Key areas for future research in this domain include:

Development of Biocatalysts: The enzymes identified in the biosynthetic pathway of this compound could be harnessed as biocatalysts for its synthesis. monash.edu This could involve using whole-cell systems or isolated enzymes. unipd.it

Synthesis of this compound Analogues: By using modified substrates or engineered enzymes, it may be possible to create a variety of this compound analogues with potentially novel biological activities. nih.govrsc.org This approach has been successful in the synthesis of other complex natural products. researchgate.net

Scalable Production: Developing a scalable chemoenzymatic process for this compound production would make this compound more accessible for further research and potential applications. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Structural and Biosynthetic Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools that are increasingly being applied to the study of natural products. mdpi.com These technologies can be used to predict the structures of unknown compounds, identify potential biological targets, and even propose biosynthetic pathways. plos.orgyoutube.com

In the context of this compound research, AI and ML could be used to:

Predict Biosynthetic Pathways: AI algorithms can analyze genomic and metabolomic data to predict the enzymes and intermediates involved in this compound biosynthesis. nih.govyoutube.com This could significantly accelerate the process of pathway elucidation.

Structure Elucidation of Analogues: When new this compound-related compounds are discovered, AI can assist in determining their three-dimensional structures based on spectroscopic data. kjpp.net

Predict Biological Activity: Machine learning models can be trained to predict the potential biological activities of this compound and its analogues, helping to prioritize compounds for further testing. plos.orgresearchgate.net

Chemotaxonomic Significance and Phylogenetic Implications within Apocynaceae

The distribution of specialized metabolites like alkaloids can provide valuable insights into the evolutionary relationships between plant species. researchgate.netresearchgate.net The presence of this compound and related compounds in certain members of the Apocynaceae family suggests that it may be a useful chemotaxonomic marker. researchgate.netnih.gov

Future research in this area should aim to:

Survey Apocynaceae for this compound: A systematic survey of a wider range of Apocynaceae species for the presence of this compound and its analogues is needed. researchgate.netnih.gov This would help to establish its distribution and chemotaxonomic significance.

Correlate with Phylogenetic Data: By mapping the distribution of this compound onto a phylogenetic tree of the Apocynaceae, researchers can infer the evolutionary history of its biosynthetic pathway. mdpi.comfrontiersin.org This can help to clarify relationships between different genera and tribes within the family. e-kjpt.orgnaturalis.nl

Investigate Biosynthetic Gene Evolution: Studying the evolution of the genes involved in this compound biosynthesis can provide further insights into the phylogenetic relationships within Apocynaceae. researchgate.net

Interactive Data Table: Research Focus on this compound

Research AreaKey ObjectivesPotential Impact
Unexplored Biosynthesis Identify precursor molecules, discover and characterize biosynthetic enzymes, and elucidate the complete reaction pathway.Deeper understanding of alkaloid biosynthesis and discovery of novel biocatalysts.
Chemoenzymatic Synthesis Develop efficient biocatalysts, synthesize novel this compound analogues, and establish scalable production methods.Sustainable production of this compound and access to new compounds with potential applications.
AI and Machine Learning Predict biosynthetic pathways, assist in structure elucidation of new analogues, and forecast biological activities.Accelerated discovery and characterization of this compound-related compounds.
Chemotaxonomy Survey the Apocynaceae family for this compound, correlate its presence with phylogenetic data, and study the evolution of its biosynthetic genes.Improved understanding of plant evolutionary relationships and the role of secondary metabolites.

Q & A

Q. How can researchers address gaps in the literature on this compound’s ecological roles?

  • Methodological Answer : Conduct systematic reviews using databases like Web of Science and Scopus with Boolean operators (e.g., "this compound AND ecological impact NOT synthesis"). Annotate search strategies in supplementary materials. Propose field studies to quantify allelopathic effects using controlled greenhouse experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.